molecular formula C11H11BrO4 B3224927 4-(Bromomethyl)-1,2-phenylene diacetate CAS No. 124254-92-8

4-(Bromomethyl)-1,2-phenylene diacetate

Cat. No. B3224927
CAS RN: 124254-92-8
M. Wt: 287.11 g/mol
InChI Key: NOUXXHFLLIWASN-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1,2-phenylene diacetate is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique properties, which make it useful for a variety of different experiments.

Scientific Research Applications

Polymer Synthesis and Modification

4-(Bromomethyl)-1,2-phenylene diacetate finds application in the synthesis and modification of polymers. Ohshita et al. (1997) demonstrated the use of related bromophenyl compounds in creating poly(ethoxymethylsilylene)phenylenes, which were then transformed into polymers with Si-Cl bonds. These polymers showed reactivity with various nucleophiles and possessed notable thermal properties (Ohshita et al., 1997). Similarly, Cianga et al. (2002) utilized a derivative, 1,4-Dibromo-2,5-bis(bromomethyl)benzene, in the creation of poly(p-phenylene) graft copolymers with unique solubility and thermal properties (Cianga et al., 2002).

Antioxidant and Anticancer Activities

Derivatives of bromophenols, closely related to this compound, have been investigated for their antioxidant and anticancer activities. Dong et al. (2022) synthesized methylated and acetylated bromophenol derivatives and evaluated their cellular-level activities. They found that specific compounds showed potential in ameliorating oxidative damage and inducing apoptosis in leukemia cells, suggesting significant antioxidant and anticancer potential (Dong et al., 2022).

Anion Exchange Membranes in Fuel Cells

Hibbs et al. (2009) explored the use of bromophenyl-based polymers for creating anion exchange membranes in alkaline fuel cells. They converted bromomethyl groups to ionic moieties, resulting in membranes with high hydroxide ion conductivity and stability under basic conditions at elevated temperatures. This work highlights the potential of this compound derivatives in electrochemical applications (Hibbs et al., 2009).

properties

IUPAC Name

[2-acetyloxy-4-(bromomethyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUXXHFLLIWASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CBr)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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